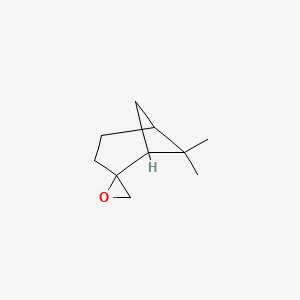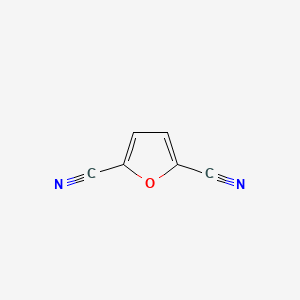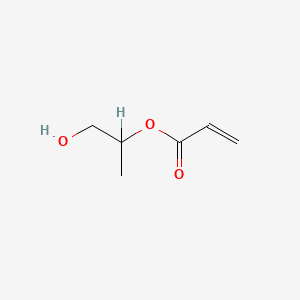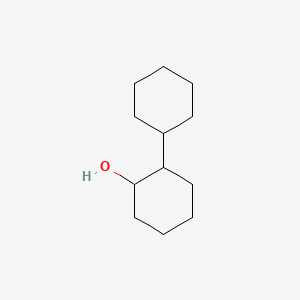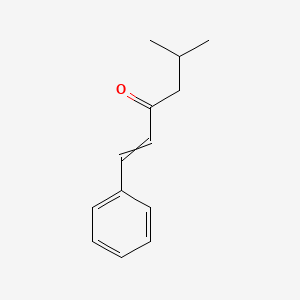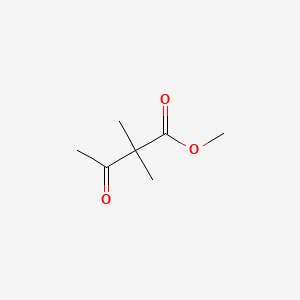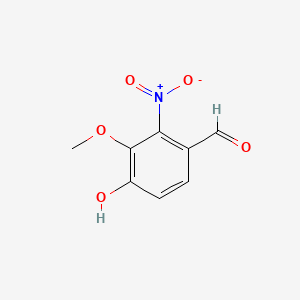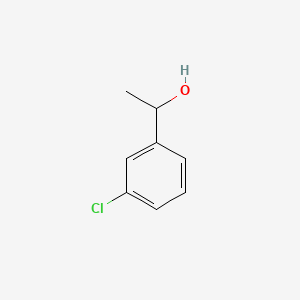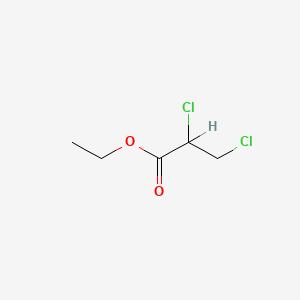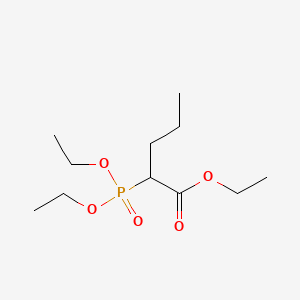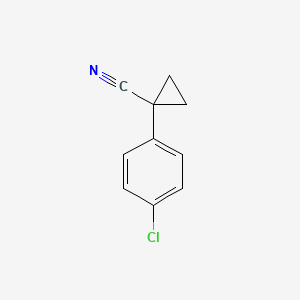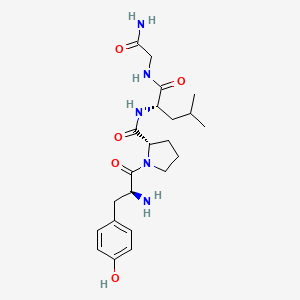
酪氨酸-脯氨酸-亮氨酸-甘氨酸-NH2
描述
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- is a peptide compound composed of glycinamide, tyrosine, proline, and leucine residues. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes.
科学研究应用
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
作用机制
Target of Action
Similar peptides have been shown to interact with various receptors in the central nervous system .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other peptides, potentially influencing neurotransmitter and neuromodulator activities .
Biochemical Pathways
Peptides of similar structure have been shown to modulate a wide range of neurotransmitter and neuromodulator activities .
Pharmacokinetics
It has been suggested that similar peptides can cross the blood-brain barrier, indicating potential bioavailability in the central nervous system .
Result of Action
Similar peptides have been shown to have various physiological effects, including impacts on social interactions, memory response to social stimuli, decision making, feeding behavior, emotional reactivity, aggressiveness, maternal behavior, and sexual behavior .
Action Environment
It is known that the activity of similar peptides can be modulated by various factors, including the presence of certain amino acids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) under basic conditions.
Major Products:
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide with cleaved disulfide bonds.
Substitution: Modified peptide with substituted amide bonds.
相似化合物的比较
- Glycinamide, L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
- Glycinamide, 5-oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-
Comparison:
- Structure: While similar in peptide backbone, the presence of different amino acids (e.g., cysteine, histidine) can significantly alter the chemical properties and biological activity.
- Biological Activity: The unique sequence of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- may confer specific binding affinities and functional roles that distinguish it from other peptides.
- Applications: Each peptide may have distinct applications based on its structure and activity, making Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- unique in its potential uses in research and industry.
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARKJXFXOBPLB-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


